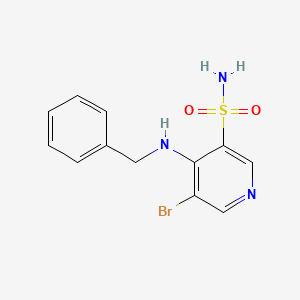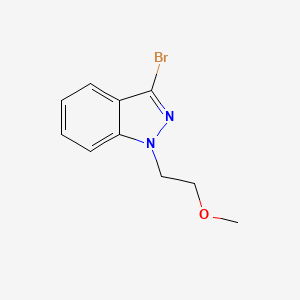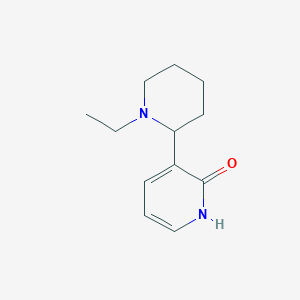
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-methylpyridine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by nucleophilic substitution with 1-methylpiperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane, ethyl acetate, and n-hexane are often employed in the extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparación Con Compuestos Similares
- 2-Methyl-4-(1-methylpiperidin-4-yl)pyridine
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 4-(4-Methylpiperidin-1-yl)aniline
Comparison: 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-methyl-4-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(6-7-13-10)12-5-3-4-8-14(12)2/h6-7,9,12H,3-5,8H2,1-2H3 |
Clave InChI |
VLJKVMZTAAIZRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)






![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
